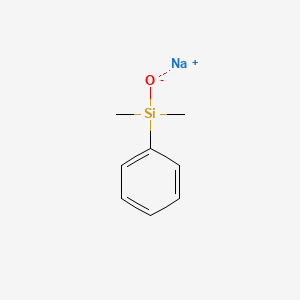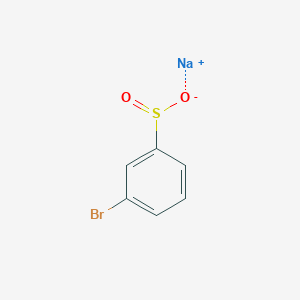
6-Chloro-1-(3-methylphenyl)-1-oxohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "6-Chloro-1-(3-methylphenyl)-1-oxohexane" is not directly mentioned in the provided papers. However, the papers discuss various chlorinated compounds and their chemical properties, which can provide insights into the behavior of chlorinated organic molecules. For instance, the synthesis and structural characterization of related chlorinated compounds such as Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate have been described, indicating the interest in chlorinated compounds for their potential applications and properties .
Synthesis Analysis
The synthesis of chlorinated organic compounds is a topic of interest in the research community. For example, the copolymerization of propylene with a polar monomer containing a chlorinated phenol group has been achieved using a zirconium-based catalyst system . Additionally, the reaction of organometallic compounds with chlorinated nitroso compounds has been studied, leading to various products depending on the reactivity of the radicals involved . These studies suggest that the synthesis of "6-Chloro-1-(3-methylphenyl)-1-oxohexane" would likely involve careful consideration of the reactivity of chlorinated intermediates and the selection of appropriate catalysts or reagents.
Molecular Structure Analysis
The molecular structure of chlorinated compounds can be quite complex, as evidenced by the detailed X-ray diffraction studies of compounds such as N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine . This compound exhibits a planar condensed ring system and a chair conformation for the cyclohexane ring, with precise bond lengths and angles indicating the influence of chlorination on the molecular geometry. Such detailed structural analysis is crucial for understanding the behavior and reactivity of chlorinated compounds, including "6-Chloro-1-(3-methylphenyl)-1-oxohexane".
Chemical Reactions Analysis
Chlorinated compounds can undergo various chemical reactions, as shown by the study of the reaction of organometallic compounds with a chlorinated nitroso compound, leading to reduction products and oxime ethers . The reactivity of the chlorine atom and its influence on adjacent functional groups plays a significant role in determining the outcome of such reactions. Understanding these reaction pathways is essential for predicting the behavior of "6-Chloro-1-(3-methylphenyl)-1-oxohexane" in different chemical environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated compounds are influenced by the presence of chlorine atoms. For instance, the copolymers containing chlorinated phenolic units exhibit high thermooxidative stability . The crystal structure of chlorinated compounds can also reveal important intermolecular interactions, such as hydrogen bonds and weak C—H...O and C—H...Cl contacts, which can affect the compound's solubility, melting point, and other physical properties . These properties are important for the practical application and handling of chlorinated compounds like "6-Chloro-1-(3-methylphenyl)-1-oxohexane".
Aplicaciones Científicas De Investigación
Photolytic Reactivity
Research on compounds structurally similar to 6-Chloro-1-(3-methylphenyl)-1-oxohexane, such as 4-Chloroaniline, reveals interesting photolytic properties. 4-Chloroaniline undergoes photoheterolysis in polar media, leading to the generation of triplet phenyl cations. These cations have a mixed carbene-diradical character and can react to form various compounds, highlighting the potential of 6-Chloro-1-(3-methylphenyl)-1-oxohexane in photolytic studies and applications (Guizzardi et al., 2001).
Anticonvulsant Applications
Enaminones, which are structurally related to 6-Chloro-1-(3-methylphenyl)-1-oxohexane, have been studied for their anticonvulsant properties. For instance, the hydrogen bonding in certain anticonvulsant enaminones, such as methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxo-3-cyclohexen-1-carboxylate, suggests potential applications in medicinal chemistry, possibly offering insights into similar applications for 6-Chloro-1-(3-methylphenyl)-1-oxohexane (Kubicki et al., 2000).
Polymer Chemistry
In the field of polymer chemistry, molecules with cyclohexane structures, similar to 6-Chloro-1-(3-methylphenyl)-1-oxohexane, have been explored. For example, copolymers of propylene and the polar monomer 6-tert-butyl-2-(1,1-dimethylhept-6-enyl)-4-methylphenol exhibit high thermooxidative stability, suggesting potential uses for 6-Chloro-1-(3-methylphenyl)-1-oxohexane in developing new polymer materials with enhanced stability and performance (Wilén & Näsman, 1994).
Organic Synthesis
6-Chloro-1-(3-methylphenyl)-1-oxohexane and its analogs play a significant role in organic synthesis. The generation and reactivity of various phenyl cations, achieved through photolysis, have implications for synthesis pathways, including electrophilic substitution and reduction reactions. This demonstrates the compound's relevance in the synthesis of complex organic molecules (Guizzardi et al., 2001).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
6-chloro-1-(3-methylphenyl)hexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClO/c1-11-6-5-7-12(10-11)13(15)8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPZJWYVYQWTPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)CCCCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642368 |
Source


|
| Record name | 6-Chloro-1-(3-methylphenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-1-(3-methylphenyl)-1-oxohexane | |
CAS RN |
898785-26-7 |
Source


|
| Record name | 6-Chloro-1-(3-methylphenyl)hexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![potassium 4-(3-morpholin-4-ylpropyl)-5-[(2-oxopyrrolidin-1-yl)methyl]-4H-1,2,4-triazole-3-thiolate](/img/structure/B1324571.png)




![(3-Fluoro-benzyl)-[2-(1H-indol-3-YL)-ethyl]-amine oxalate](/img/structure/B1324581.png)




![3-(2-fluorobenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1324606.png)

